(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a nitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the condensation of the thiazole derivative with the nitrophenyl hydrazine to form the desired pyrazolone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated synthesis platforms and continuous flow reactors can further streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
The compound’s medicinal applications are explored in the context of its potential therapeutic effects. Studies focus on its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Properties
Molecular Formula |
C20H15BrN6O3S |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(9-17(11)27(29)30)23-24-18-12(2)25-26(19(18)28)20-22-16(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3 |
InChI Key |
MXNBEGWYAMGIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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